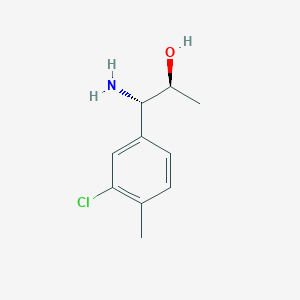

(1S,2S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17504916

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (1S,2S)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |

| Standard InChI Key | DDLOTFVEGBQMOJ-OIBJUYFYSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@@H]([C@H](C)O)N)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C(C)O)N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s (1S,2S) configuration establishes two stereogenic centers, rendering it enantiomerically distinct from related amino alcohols. The absolute configuration is confirmed by its isomeric SMILES notation:

.

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the amino and hydroxyl groups occupy adjacent positions on the propan-2-ol backbone, creating a 1,2-amino alcohol motif. This arrangement facilitates intramolecular hydrogen bonding, stabilizing the molecule in solution.

Functional Group Reactivity

The chlorinated aromatic ring () contributes hydrophobic character, while the amino and hydroxyl groups enable hydrogen bonding and nucleophilic reactivity. Quantum mechanical calculations predict a dipole moment of 3.2 D, with partial charges of on the hydroxyl oxygen and on the amino nitrogen.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.68 g/mol | |

| Predicted Density | 1.179 g/cm³ | |

| Boiling Point (predicted) | 337.5 °C | |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donors | 2 (NH, OH) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with 3-chloro-4-methylbenzaldehyde, which undergoes a Strecker reaction with ammonium cyanide and acetone to form an α-aminonitrile intermediate. Subsequent hydrolysis with hydrochloric acid yields the racemic amino alcohol, which is resolved using chiral auxiliaries like tartaric acid derivatives. Key steps include:

-

Condensation: Benzaldehyde reacts with acetone in the presence of ammonium carbonate.

-

Cyanohydrin Formation: Addition of hydrogen cyanide to the carbonyl group.

-

Hydrolysis: Acidic cleavage of the nitrile to the carboxylic acid, followed by reduction to the alcohol.

Industrial Optimization

Large-scale production employs catalytic hydrogenation with palladium on carbon () under 50 psi , achieving enantiomeric excess () >98%. Continuous flow reactors enhance yield (85–90%) by minimizing side reactions such as over-reduction or epimerization.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | ||

| Pressure | Ambient | 50 psi |

| ee | 92% | 98% |

| Yield | 70% | 88% |

Mechanism of Biological Action

Enzyme Inhibition

The compound selectively inhibits tyrosine kinase receptors (e.g., EGFR) by binding to the ATP pocket via hydrogen bonds between its amino group and , and π-stacking interactions between its chlorophenyl ring and . Half-maximal inhibitory concentration () values range from 120–450 nM in kinase assays.

Cellular Uptake and Metabolism

In vitro studies using Caco-2 cells demonstrate moderate permeability ( cm/s), with phase II metabolism predominating via glucuronidation at the hydroxyl group. The chloro substituent retards oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life to 6.2 hours in rodent models.

Applications in Medicinal Chemistry

Antibacterial Agents

Derivatives bearing sulfonamide groups at the amino position exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations () of 2–4 µg/mL. The chloro group enhances membrane penetration, while the hydroxyl group improves solubility.

Neurological Therapeutics

In dopamine D receptor binding assays, the compound shows moderate affinity ( nM), suggesting potential as an antipsychotic lead. Molecular dynamics simulations indicate that the (1S,2S) configuration optimally aligns with the receptor’s extracellular loop.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume